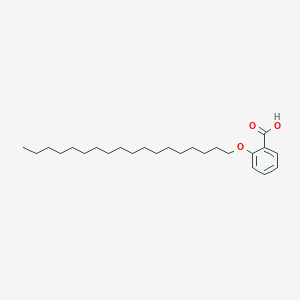

2-(Octadecyloxy)benzoic acid

Description

Properties

CAS No. |

129586-18-1 |

|---|---|

Molecular Formula |

C25H42O3 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-octadecoxybenzoic acid |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24-21-18-17-20-23(24)25(26)27/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,27) |

InChI Key |

OBYWYNKFFLAQBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthetic Strategies for 2 Octadecyloxy Benzoic Acid and Its Derivatives

Established Methodologies for Aryl Ether Carboxylic Acid Synthesis

The creation of aryl ether carboxylic acids, such as 2-(Octadecyloxy)benzoic acid, relies on a foundation of well-established organic reactions. These methods can be broadly categorized into etherification, carboxylation, and oxidative approaches.

Etherification Reactions: Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone for preparing ethers and is widely applicable to the synthesis of aryl ether carboxylic acids. byjus.commasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. byjus.comlibretexts.orgpressbooks.pub For the synthesis of alkoxybenzoic acids, this typically involves the deprotonation of a hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from a long-chain alkyl halide. vulcanchem.com

A common procedure involves reacting a hydroxybenzoic acid ester with an alkyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org The ester is subsequently hydrolyzed to yield the desired carboxylic acid. acs.org For instance, reacting 2-hydroxybenzoic acid with 1-bromooctadecane (B154017) in the presence of a base like sodium hydroxide (B78521) would yield this compound through an S\textsubscript{N}2 mechanism. vulcanchem.com The choice of a primary alkyl halide is crucial to favor the S\textsubscript{N}2 pathway, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.com

Table 1: Key Parameters in Williamson Ether Synthesis for Alkoxybenzoic Acids

| Parameter | Description | Common Reagents/Conditions |

|---|---|---|

| Nucleophile | Deprotonated hydroxybenzoic acid (phenoxide) | 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, 4-hydroxybenzoic acid |

| Electrophile | Primary alkyl halide | 1-bromooctadecane, n-bromoalkanes |

| Base | To deprotonate the phenol | Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH) |

| Solvent | Polar aprotic solvent | Dimethylformamide (DMF), Acetonitrile (B52724), N,N-dimethylformamide |

| Temperature | 50-100 °C | Reflux conditions are common |

| Reaction Time | 1-48 hours | Dependent on specific reactants and conditions |

Carboxylation Reactions: Grignard Carbonation Routes

Grignard reagents offer a powerful method for forming carbon-carbon bonds and can be utilized to introduce a carboxylic acid group onto an aromatic ring. chemistry-online.com The process involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which is then reacted with carbon dioxide (usually in the form of dry ice) to form a carboxylate salt. chemistry-online.com Subsequent acidification yields the carboxylic acid. chemistry-online.comgmu.edu

For the synthesis of a substituted benzoic acid, an appropriately substituted aryl bromide would be the starting material. The Grignard reagent is highly reactive and sensitive to moisture, necessitating anhydrous conditions for its preparation and use. chemistry-online.comgmu.eduyoutube.com While this method is robust for creating benzoic acids, its application to the direct synthesis of this compound would require a pre-existing octadecyloxy-substituted aryl halide. The synthesis of such a precursor would likely involve a Williamson ether synthesis as a prior step.

Oxidative Cleavage and Side-Chain Modification Approaches

Oxidative cleavage provides an alternative route to aryl carboxylic acids from various precursors. acs.orgthieme-connect.comorganic-chemistry.org For instance, aryl alkyl ketones can be converted to their corresponding aryl carboxylic acids. thieme-connect.com This method involves a metal-free, one-pot, two-step reaction using iodine as a catalyst and oxidants like DMSO and TBHP. thieme-connect.com Another approach involves the oxidative cleavage of aryl furans to produce 2-arylalkanoic acids. acs.org

Furthermore, arylalkynes can undergo oxidative cleavage to form carboxylic acids using reagents like RuO₂/Oxone/NaHCO₃. organic-chemistry.org While these methods are effective for generating the carboxylic acid functionality, their direct application to synthesize this compound would depend on the availability of a suitable octadecyloxy-substituted starting material, such as an appropriately substituted aryl alkyl ketone or arylalkyne.

Targeted Synthesis of this compound

The most direct and common route for the targeted synthesis of this compound is the Williamson ether synthesis. This involves the reaction of a salt of salicylic (B10762653) acid (2-hydroxybenzoic acid) with an octadecyl halide. A typical procedure would involve reacting methyl salicylate (B1505791) or 2-hydroxybenzoic acid with 1-bromooctadecane. The use of a base, such as potassium carbonate or sodium hydroxide, is essential to deprotonate the phenolic hydroxyl group, making it a potent nucleophile. The reaction is typically carried out in a polar aprotic solvent like DMF to facilitate the S\textsubscript{N}2 reaction. vulcanchem.com If a salicylic acid ester is used as the starting material, a final hydrolysis step is required to convert the ester to the carboxylic acid.

Synthesis of Octadecyloxy-Substituted Benzoic Acid Analogs

The synthetic methodologies described can be readily adapted to produce a variety of octadecyloxy-substituted benzoic acid analogs. For example, 3-(octadecyloxy)benzoic acid and 4-(octadecyloxy)benzoic acid can be synthesized via the Williamson ether synthesis starting from 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, respectively. vulcanchem.comresearchgate.netfigshare.com

The synthesis of 3,4-bis(octadecyloxy)benzoic acid provides a more complex example. This synthesis typically starts with a dihydroxybenzoic acid derivative, such as methyl 3,4-dihydroxybenzoate. This precursor is then subjected to alkylation with octadecyl bromide in the presence of a base like potassium carbonate in DMF. Following the introduction of the two octadecyloxy groups, the methyl ester is hydrolyzed to the carboxylic acid using a strong base like potassium hydroxide in a mixture of THF and water.

Table 2: Synthesis of Octadecyloxy-Substituted Benzoic Acid Analogs

| Compound Name | Starting Phenolic Compound | Key Synthetic Step |

|---|---|---|

| 3-(Octadecyloxy)benzoic acid | 3-Hydroxybenzoic acid | Williamson Ether Synthesis |

| 4-(Octadecyloxy)benzoic acid | 4-Hydroxybenzoic acid | Williamson Ether Synthesis |

| 3,4-Bis(octadecyloxy)benzoic acid | Methyl 3,4-dihydroxybenzoate | Williamson Ether Synthesis followed by ester hydrolysis |

The synthesis of these analogs is often driven by their applications in materials science, particularly in the formation of liquid crystals and self-assembled nanostructures. acs.orgresearchgate.nettandfonline.com The position of the long alkyl chain significantly influences the compound's physical properties, such as its crystallinity and phase behavior. vulcanchem.com

Green Chemistry Principles in the Synthesis of Long-Chain Benzoic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in In the context of synthesizing long-chain benzoic acids, several strategies can be employed to make these processes more environmentally friendly.

One key area of focus is the use of greener solvents. Traditional syntheses often employ volatile organic solvents. Research has explored the use of ionic liquids as recyclable catalysts and solvents for esterification reactions, which can proceed under mild conditions with high conversions. researchgate.net Water is also being investigated as a solvent for organic reactions, and solvent-free conditions are being developed. kahedu.edu.inresearchgate.net

The development of more efficient and less toxic catalysts is another important aspect. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant has been reported. mdpi.com This method can be performed in water, and the catalyst and medium can be recycled. mdpi.com Microwave-assisted reactions have also been shown to accelerate reactions, such as the conversion of methyl benzoate (B1203000) to benzoic acid, often in greener solvent systems like water. kahedu.edu.in

Furthermore, minimizing waste byproducts is a core principle of green chemistry. kahedu.edu.inrsc.org This can be achieved through reactions with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product. The isolation and reuse of byproducts, such as benzoic acid formed during certain polyethylene (B3416737) oxidation processes, also contribute to a more sustainable chemical industry. rsc.org

Purification and Yield Optimization Techniques

The successful synthesis of this compound and its derivatives hinges on effective purification and yield optimization strategies. Given the long, nonpolar octadecyl chain and the polar carboxylic acid group, a combination of techniques is often required to isolate the target compound with high purity and to maximize the reaction output.

Purification Methods

The purification of the crude product is essential to remove unreacted starting materials, such as 1-bromooctadecane and the precursor hydroxybenzoic acid, as well as any by-products formed during the synthesis. Common methods include recrystallization, column chromatography, and acid-base extraction.

Recrystallization is a widely used technique that leverages the differential solubility of the desired product and impurities in a particular solvent. For alkoxybenzoic acids, solvents like ethanol (B145695), hexane (B92381), or acetic acid are often employed. vulcanchem.comderpharmachemica.com The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals, leaving impurities behind in the solvent. slideshare.net For instance, 3-(octadecyloxy)benzoic acid can be recrystallized from ethanol or hexane to yield a white crystalline solid. vulcanchem.com In some cases, a mixture of solvents, such as hexane/chloroform (B151607), is used for recrystallization. rsc.org

Column Chromatography is a powerful method for separating compounds with different polarities. For alkoxybenzoic acids and their esters, silica (B1680970) gel is the standard stationary phase. rsc.orgtandfonline.com The mobile phase, or eluent, is typically a mixture of non-polar and polar organic solvents. By gradually increasing the polarity of the eluent, compounds are selectively eluted from the column. A patent for producing ortho-alkoxybenzoic acids describes purification via column chromatography on a silica gel column, which can also be applied to recover the product. google.comgoogle.com For example, the purification of an oily o-ethoxybenzoic acid was achieved using a silica gel column with an n-hexane and ethyl acetate (B1210297) mixture (2:1 ratio), resulting in an 82.5% yield. google.comgoogle.com Similarly, derivatives like 3,4-bis(octadecyloxy)benzoic acid are purified using silica gel chromatography with a hexane:ethyl acetate eluent.

Acid-Base Extraction is a chemical purification technique particularly suited for acidic compounds like this compound. This method involves dissolving the crude product mixture in an organic solvent and then treating it with an aqueous basic solution, such as sodium hydroxide (NaOH). vulcanchem.com The acidic target compound reacts to form its water-soluble sodium salt, which partitions into the aqueous phase. This separates it from non-acidic impurities, like unreacted 1-bromooctadecane, which remain in the organic layer. vulcanchem.com The aqueous layer is then isolated and acidified, typically with hydrochloric acid (HCl), to a pH of about 2, causing the pure carboxylic acid to precipitate out of the solution. vulcanchem.comgoogle.com

The following table summarizes common purification techniques for alkoxybenzoic acids and their derivatives.

| Purification Method | Stationary Phase/Solvent System | Target Compound/Derivative | Source |

| Recrystallization | Ethanol or Hexane | 3-(Octadecyloxy)benzoic acid | vulcanchem.com |

| Recrystallization | Ethanol or Acetic Acid | p-n-Alkoxy benzoic acids | derpharmachemica.com |

| Recrystallization | Hexane/Chloroform | Spiropyran-based liquid crystals | rsc.org |

| Column Chromatography | Silica Gel / n-Hexane:Ethyl Acetate (2:1) | o-Ethoxybenzoic acid | google.comgoogle.com |

| Column Chromatography | Silica Gel / Ethyl Acetate:Petroleum Ether (1:20) | Alkoxybenzoates | tandfonline.com |

| Column Chromatography | Silica Gel / Chloroform | 3,4-Bis(octadecyloxy)benzoate | |

| Acid-Base Extraction | NaOH (aq) / HCl (aq) | 3-(Octadecyloxy)benzoic acid | vulcanchem.com |

Yield Optimization

Maximizing the yield of this compound involves careful control over reaction parameters. Key factors include reaction time, temperature, stoichiometry of reactants, and the choice of catalyst and solvent.

Stoichiometry and Reagents: The ratio of reactants plays a crucial role. In syntheses involving competing reaction sites, such as the alkylation of dihydroxybenzoic acids, using an excess of the alkylating agent (e.g., octadecyl bromide) is necessary to drive the reaction to completion. The choice of base is also important; potassium carbonate is commonly used in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the deprotonation of the phenolic precursor. vulcanchem.com The use of alkaline compounds like sodium hydroxide can also accelerate reactions and improve regioselectivity. vulcanchem.com

Solvent Choice: The solvent must be chosen to ensure the solubility of both the polar phenolic precursor and the non-polar alkyl halide. Polar aprotic solvents like DMF are effective because they enhance the solubility of long-chain alkyl bromides. However, it is critical that these solvents are rigorously dried, as the presence of water can lead to unwanted hydrolysis side reactions.

A patented method for producing ortho-alkoxybenzoic acids reports achieving yields between 60% and 95% with a purity of 90% or more by carefully controlling these parameters. google.comgoogle.com For the synthesis of o-methoxybenzoic acid, a yield of 81.1% was obtained. google.comgoogle.com

The table below outlines key parameters and their effects on reaction yield for alkoxybenzoic acids.

| Parameter | Optimization Strategy | Effect on Yield | Relevant Derivative | Source |

| Reaction Time | Extended reflux (12-48 hours) | Ensures complete substitution/hydrolysis, but can also lead to by-products. | 3-(Octadecyloxy)benzoic acid, 3,4-Bis(octadecyloxy)benzoic acid | vulcanchem.comresearchgate.net |

| Temperature | Increase from RT to 60°C | Increased conversion and yield. | Benzoic acid (hydroboration) | acs.org |

| Stoichiometry | Use of excess alkylating agent | Drives reaction to completion, especially with multiple reaction sites. | 3,4-Bis(octadecyloxy)benzoic acid | |

| Solvent | Use of dry, polar aprotic solvents (e.g., DMF) | Enhances solubility of non-polar reactants and prevents hydrolysis. | 3,4-Bis(octadecyloxy)benzoic acid | |

| Catalyst/Base | Use of alkaline compounds (NaOH, K₂CO₃) | Accelerates reaction and can improve regioselectivity. | This compound, 3-(Octadecyloxy)benzoic acid | vulcanchem.comvulcanchem.com |

By systematically applying these purification and optimization techniques, this compound and its derivatives can be synthesized with high purity and in good yields, facilitating their use in further research and applications.

Chemical Transformations and Reaction Mechanisms of 2 Octadecyloxy Benzoic Acid

Esterification Reactions and Ester Derivative Formation

Esterification is a fundamental transformation of 2-(octadecyloxy)benzoic acid, converting the carboxylic acid into an ester group. This reaction is crucial for modifying the compound's physical properties and for synthesizing derivatives for various applications. The general approach involves reacting the acid with an alcohol in the presence of a catalyst.

Detailed Research Findings: The most common method for esterification is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. sphinxsai.comlibretexts.org The reaction is reversible, and its equilibrium can be shifted toward the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

For more sensitive or sterically hindered substrates, alternative methods are employed. Activating agents can be used to convert the hydroxyl of the carboxyl group into a better leaving group. Reagents such as thionyl chloride (SOCl₂) first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol. libretexts.org Other effective systems for synthesizing esters under mild, neutral conditions include the use of triphenylphosphine (B44618) dihalides (Ph₃PBr₂ or Ph₃PI₂) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). chem-soc.si These methods are particularly useful for hindered alcohols and acids, providing excellent yields in short reaction times. chem-soc.si For instance, even highly hindered alcohols like t-butanol and phenols can be esterified using these phosphine-based reagents. chem-soc.si

A specific example illustrating the synthesis of a related ester involves reacting a substituted hydroxybenzoic acid ester with an alkyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. prepchem.com While this example involves etherification, the subsequent hydrolysis and re-esterification steps are common in the synthesis of complex ester derivatives.

Table 1: Representative Conditions for Esterification of Benzoic Acid Derivatives

| Method | Reagents & Catalyst | Solvent | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Excess Alcohol | Reflux | Equilibrium-dependent | sphinxsai.comlibretexts.org |

| Acyl Chloride | 1. SOCl₂ 2. Alcohol, Pyridine | Dichloromethane | Room Temp. | High | libretexts.org |

| Triphenylphosphine Dihalide | Alcohol, Ph₃PI₂ or Ph₃PBr₂, DMAP | Dichloromethane | Room Temp. | Good to Excellent | chem-soc.si |

Amidation Reactions and Amide Derivative Synthesis

Amidation involves the reaction of the carboxylic acid group of this compound with an amine to form an amide derivative. This transformation is fundamental in medicinal chemistry and materials science for creating compounds with specific biological activities or structural properties. sphinxsai.com Direct reaction between a carboxylic acid and an amine requires very high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first.

Detailed Research Findings: A widely used method for amide synthesis involves coupling agents, most notably carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). libretexts.orgvulcanchem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.org

Other efficient amidation protocols have been developed to accommodate a wide range of substrates. One such method uses a combination of triphenylphosphine (PPh₃) and N-chlorophthalimide (NCPhth) to activate the carboxylic acid for reaction with both primary and secondary amines. nih.gov Benzoic acid derivatives can be effectively converted to their corresponding amides using this system. nih.gov Furthermore, direct amidation can be catalyzed by substances like graphene oxide, which leverages its mild acidity and large surface area to facilitate the reaction. researchgate.net For specific applications, such as the synthesis of 2-aryloxybenzamide derivatives, intramolecular nucleophilic attack from the amide's nitrogen can lead to further transformations. mdpi.com

Table 2: Common Reagents for Amide Synthesis from Benzoic Acids

| Method | Activating/Coupling Agent | Amine Substrate | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Carbodiimide Coupling | DCC or EDAC | Primary/Secondary Amines | Room Temp., Anhydrous Solvent | High | libretexts.orgvulcanchem.com |

| Phosphonium Salt | PPh₃, N-Chlorophthalimide | Primary/Secondary Amines | Room Temp., Toluene | Good to High | nih.gov |

| Direct Thermal Amidation | None | Amines | High Temp. (e.g., 130°C), p-xylene | Moderate to High | sci-hub.se |

Halogenation and Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. The outcome of these reactions is directed by the two existing substituents: the ortho-positioned octadecyloxy group (-OR) and the meta-positioned carboxylic acid group (-COOH). The octadecyloxy group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director.

Detailed Research Findings: The powerful activating and directing effect of the alkoxy group typically dominates the deactivating effect of the carboxylic acid. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the octadecyloxy group (positions 3 and 5). Standard reagents for these substitutions include nitric acid (HNO₃) with a sulfuric acid catalyst for nitration, and bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) for halogenation. minia.edu.egdocbrown.info

However, achieving substitution at other positions, such as ortho to the carboxylic acid group, is challenging due to these directing effects. A patented method addresses this by reacting benzoic acids with a halogenating agent in the presence of an alkaline compound. google.com This process is reported to achieve high regioselectivity for 2-halogenated benzoic acids with a shorter reaction time. google.com This suggests that by modifying reaction conditions, it may be possible to influence the position of substitution on the this compound ring, although the primary substitution products would likely be at the 3- and 5-positions.

Table 3: Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3-Bromo- and 5-Bromo-2-(octadecyloxy)benzoic acid | minia.edu.egdocbrown.info |

| Nitration | HNO₃, H₂SO₄ | 3-Nitro- and 5-Nitro-2-(octadecyloxy)benzoic acid | minia.edu.eg |

| Sulfonation | Fuming H₂SO₄ | 3-Sulfo- and 5-Sulfo-2-(octadecyloxy)benzoic acid | minia.edu.eg |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). For most aromatic carboxylic acids, this reaction requires harsh conditions, such as high temperatures. d-nb.infonist.gov The stability of the aryl anion or aryl radical intermediate is a key factor in the feasibility of the reaction.

Detailed Research Findings: The decarboxylation of unactivated benzoic acids is generally slow, requiring temperatures around 400°C. nist.gov However, the presence of an activating group, particularly a hydroxyl group at the ortho or para position, significantly facilitates decarboxylation, allowing it to proceed at much lower temperatures. nist.gov While this compound does not have a hydroxyl group, the ortho-alkoxy group may still influence the reaction, though less dramatically.

More recent methods have enabled decarboxylation under milder conditions through catalysis. For example, copper-assisted decarboxylative reactions can proceed at significantly lower temperatures (e.g., 35°C) through a radical pathway initiated by photoinduced ligand-to-metal charge transfer (LMCT). d-nb.info Similarly, silver-catalyzed protodecarboxylation, using an oxidant like potassium persulfate (K₂S₂O₈) under microwave irradiation, can efficiently generate an aryl radical from the carboxylic acid, which is then quenched to form the decarboxylated product. mdpi.com These catalytic systems offer pathways to remove the carboxyl group without resorting to extreme thermal conditions. mdpi.comrsc.org

Mechanistic Investigations of Functionalization Reactions

Understanding the reaction mechanisms provides insight into how to control and optimize the chemical transformations of this compound.

Detailed Research Findings:

Esterification and Amidation: The mechanism for Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. libretexts.org The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org For amide formation using coupling agents like DCC, the mechanism involves the formation of a reactive O-acylisourea intermediate, which is a superior leaving group compared to the -OH of the original acid. libretexts.org The amine then attacks the carbonyl carbon of this intermediate to form the amide. libretexts.org

Decarboxylation: Catalytic decarboxylation often proceeds through radical intermediates. In copper-catalyzed systems, a copper carboxylate is formed, and light-mediated LMCT generates a carboxyl radical. d-nb.info This radical rapidly loses CO₂, forming an aryl radical that is then captured by copper to form an arylcopper(III) intermediate, which can undergo further reactions. d-nb.info A similar mechanism is proposed for silver-catalyzed decarboxylation, where Ag(I) is oxidized to Ag(II), which facilitates the formation of an aryl carboxylate radical. mdpi.com Subsequent elimination of CO₂ produces the aryl radical, which can be trapped to yield the final product. mdpi.com

Directed Reactions: In some functionalization reactions, the carboxylic acid group can itself act as a directing group. For instance, in certain palladium/copper-catalyzed oxidative couplings, the reaction is believed to proceed through a Heck-decarboxylate coupling mechanism where the carboxyl group directs the catalyst to a specific position before being eliminated. researchgate.net

Structural Modifications and Derivatization of 2 Octadecyloxy Benzoic Acid

Alkyl Chain Length Variation and Positional Isomerism

The properties of 2-(octadecyloxy)benzoic acid can be significantly altered by varying the length of its alkyl chain and the position of the alkoxy group on the benzoic acid ring.

Alkyl Chain Length Variation:

Modifying the length of the alkyl chain affects the molecule's hydrophobicity and its self-assembly characteristics. Shorter alkyl chains decrease hydrophobicity, while longer chains increase it. This variation influences the formation of micelles and other supramolecular structures. For instance, studies on p-alkoxybenzoic acids have shown that the length of the alkoxy chain plays a critical role in their liquid crystalline behavior. researchgate.net The synthesis of these analogs typically involves the etherification of a hydroxybenzoic acid with an alkyl halide of the desired length. vulcanchem.comresearchgate.net

Positional Isomerism:

The position of the octadecyloxy group on the benzoic acid ring (ortho, meta, or para) has a profound impact on the molecule's physical and chemical properties.

This compound (ortho-isomer): The ortho position of the alkoxy group can lead to intramolecular interactions with the carboxylic acid group, influencing its acidity and reactivity. vulcanchem.com

3-(Octadecyloxy)benzoic acid (meta-isomer): The meta-isomer exhibits different crystallinity and phase behaviors compared to its ortho and para counterparts. vulcanchem.com Its synthesis involves the etherification of 3-hydroxybenzoic acid with 1-bromooctadecane (B154017). vulcanchem.com

4-(Octadecyloxy)benzoic acid (para-isomer): The para-isomer is often used in the synthesis of liquid crystals and has been studied for its distinct self-assembly properties. vulcanchem.com Its synthesis is analogous to the other isomers, starting from 4-hydroxybenzoic acid. wgtn.ac.nz

The synthesis of these positional isomers is generally achieved through a nucleophilic substitution reaction (SN2 mechanism) between the corresponding hydroxybenzoic acid and an octadecyl halide in the presence of a base. vulcanchem.comvulcanchem.com

Below is a table summarizing the key differences between the positional isomers:

| Property | This compound (ortho) | 3-(Octadecyloxy)benzoic acid (meta) | 4-(Octadecyloxy)benzoic acid (para) |

| Starting Material for Synthesis | 2-hydroxybenzoic acid vulcanchem.com | 3-hydroxybenzoic acid vulcanchem.com | 4-hydroxybenzoic acid wgtn.ac.nz |

| Potential Interactions | Intramolecular hydrogen bonding | --- | Intermolecular hydrogen bonding |

| Crystallinity/Phase Behavior | Influenced by steric hindrance | Different from ortho and para isomers vulcanchem.com | Often exhibits liquid crystalline phases researchgate.net |

Introduction of Additional Functional Groups on the Alkyl Chain

Introducing functional groups onto the long alkyl chain of this compound opens up possibilities for further chemical modifications and applications. While direct functionalization of the saturated octadecyl chain is challenging, synthetic strategies can incorporate functional groups.

One approach involves starting with a functionalized alkyl halide. For example, using a dihaloalkane in the initial etherification reaction would yield a terminal halide on the alkyl chain, which can then be converted to other functional groups like azides, alkynes, or thiols. These groups can participate in "click" chemistry reactions for conjugation to other molecules.

Another strategy is to use an unsaturated alkyl chain, such as an oleyl chain, which contains a double bond. This double bond can be a site for various chemical transformations, including:

Epoxidation: Conversion to an epoxide, which can be opened by various nucleophiles.

Ozonolysis: Cleavage of the double bond to form aldehydes or carboxylic acids.

Thiol-ene reactions: For grafting onto polymer backbones. vulcanchem.com

These modifications allow for the creation of more complex molecules with tailored properties for applications in areas like drug delivery and materials science.

Substitution Patterns on the Aromatic Ring

Introducing substituents onto the aromatic ring of this compound is a powerful method to fine-tune its electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed, though the directing effects of the existing carboxyl and alkoxy groups must be considered.

Common substitution reactions include:

Halogenation: Introduction of halogens like bromine or chlorine can alter the electronic properties and provide a handle for further cross-coupling reactions. google.com

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a site for further derivatization.

Sulfonation: The addition of a sulfonic acid group can increase water solubility.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, respectively, to modify the steric and electronic environment of the ring.

For example, the synthesis of 4- and 5-substituted analogs of 2-(octanesulfonamido)benzoic acid has been explored to develop more potent inhibitors of certain enzymes. nih.gov In these studies, various hydrophobic substituents were introduced at the 4- and 5-positions of the benzoic acid ring, leading to improved biological activity. nih.gov The synthesis often involves multi-step sequences starting from a substituted anthranilic acid. nih.gov

The table below provides examples of substituted benzoic acid derivatives and their synthetic approaches:

| Substituent | Position | Synthetic Approach | Reference |

| Biphenylcarbonyl | 4 | Suzuki-Miyaura coupling followed by carbonylation | nih.gov |

| Alkylphenyl | 4 and 5 | Suzuki-Miyaura coupling | nih.gov |

| Halogen (Bromo) | - | Direct bromination | google.com |

| Nitro | - | Nitration with nitric and sulfuric acids | youtube.com |

Synthesis of Complex Architectures Incorporating this compound Moieties

The unique amphiphilic nature of this compound makes it an excellent building block for the construction of larger, more complex molecular architectures with specific functions.

Trehalose (B1683222) Glycolipids

This compound and its isomers can be esterified to the sugar trehalose to create synthetic trehalose glycolipids. These molecules are of interest for their potential as vaccine adjuvants. For example, a C18-alkylated brartemicin analogue (C18Brar) was synthesized by reacting 4-octadecyloxy-benzoic acid with a protected trehalose derivative. researchgate.netresearchgate.netplos.org

The synthesis involves:

Protection of the hydroxyl groups of trehalose, often using trimethylsilyl (B98337) ethers. researchgate.netresearchgate.netplos.org

Esterification of the remaining free hydroxyl groups with 4-octadecyloxy-benzoic acid using coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.netplos.org

Deprotection of the silyl (B83357) ethers to yield the final trehalose glycolipid. researchgate.netresearchgate.netplos.org

These synthetic glycolipids have been shown to stimulate strong immune responses. researchgate.net

Amphiphilic Esters and Polymers

The carboxylic acid group of this compound provides a convenient handle for its incorporation into esters and polymers.

Amphiphilic Esters: Esterification with various alcohols can produce a wide range of amphiphilic molecules with different head groups. These esters can self-assemble into various nanostructures like micelles and vesicles in aqueous environments.

Polymers: this compound can be incorporated into polymers in several ways:

As a side chain: It can be attached to a polymer backbone to create amphiphilic graft copolymers. These polymers can exhibit interesting solution properties, such as thermoresponsiveness. nih.govrsc.orgmdpi.com

As a monomer: Dunctionalized derivatives of this compound can be polymerized to form polyesters or polyamides. d-nb.info

For example, thermoresponsive polymers have been developed by incorporating molecules with long alkyl chains into their structure. nih.gov These "smart" polymers can undergo phase transitions in response to temperature changes, making them useful for applications in drug delivery and tissue engineering. researchgate.net The synthesis of such polymers can involve techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org

The table below summarizes some complex architectures and their synthetic methods:

| Architecture | Building Blocks | Synthetic Method | Key Feature | Reference |

| Trehalose Glycolipid (C18Brar) | 4-Octadecyloxy-benzoic acid, Trehalose | Esterification (EDCI/DMAP coupling) | Immune-stimulating properties | researchgate.netresearchgate.netplos.org |

| Thermoresponsive Polymers | Monomers with alkoxy side chains | RAFT Polymerization | Lower or Upper Critical Solution Temperature (LCST/UCST) | nih.govmdpi.com |

| Amphiphilic Polyesters | Dicarboxylic acid esters, Diols | Lipase-catalyzed polycondensation | Biocompatibility, drug delivery potential | d-nb.info |

Advanced Spectroscopic and Analytical Characterization of 2 Octadecyloxy Benzoic Acid Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including the connectivity of atoms and their chemical environments. For 2-(octadecyloxy)benzoic acid, ¹H and ¹³C NMR are fundamental in confirming its structural integrity.

¹H NMR Analysis of Proton Environments

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule: the long alkyl chain, the aromatic ring, and the carboxylic acid.

The protons of the octadecyloxy chain typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) group protons are expected to produce a triplet signal around δ 0.88 ppm. vulcanchem.com The numerous methylene (B1212753) (CH₂) groups of the alkyl chain will generate a large, complex multiplet signal in the range of δ 1.2-1.8 ppm. The methylene group attached directly to the oxygen atom (OCH₂) is deshielded and thus appears further downfield, typically as a triplet.

The protons on the benzoic acid ring are observed in the aromatic region, generally between δ 6.8 and 8.0 ppm. vulcanchem.com The specific chemical shifts and splitting patterns of these protons are influenced by the ortho- and meta-substituents (the octadecyloxy and carboxylic acid groups). The proton ortho to the carboxyl group is often the most downfield signal due to the deshielding effect of the carbonyl group.

The acidic proton of the carboxylic acid group (-COOH) is typically a broad singlet and can appear over a wide range of chemical shifts, often significantly downfield (δ 10-13 ppm), and its position can be concentration and solvent dependent. In some cases, especially in the presence of deuterated solvents like D₂O, this proton may exchange, leading to its disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 8.0 | Multiplets |

| O-CH₂- | Downfield triplet | Triplet |

| -(CH₂)₁₆- | 1.2 - 1.8 | Multiplet |

| -CH₃ | ~0.88 | Triplet |

| -COOH | 10 - 13 (broad) | Singlet |

¹³C NMR Analysis of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the long alkyl chain.

The carbonyl carbon of the carboxylic acid is the most deshielded and appears far downfield, typically in the range of δ 170-180 ppm. docbrown.infochemicalbook.com The aromatic carbons attached to the oxygen and the carbonyl group will have characteristic chemical shifts, while the other aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm. docbrown.infochemicalbook.com The carbon of the O-CH₂ group is observed around δ 60-70 ppm. The carbons of the long methylene chain will produce a series of signals in the upfield region (δ 20-40 ppm), with the terminal methyl carbon being the most upfield signal (around δ 14 ppm). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic-C | 110 - 140 |

| O-CH₂- | 60 - 70 |

| -(CH₂)₁₆- | 20 - 40 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. universiteitleiden.nlresearchgate.net A COSY spectrum would show correlations between adjacent protons, helping to trace the spin systems within the octadecyloxy chain and the aromatic ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals. universiteitleiden.nlresearchgate.net For a complex molecule like this compound, these techniques are crucial for confirming the precise structure and assigning all resonances. universiteitleiden.nlresearchgate.netscielo.br

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

In the IR spectrum of this compound, characteristic absorption bands are expected. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid, with the broadness arising from hydrogen bonding. docbrown.info The C=O stretching of the carboxyl group typically appears as a strong, sharp band around 1700-1720 cm⁻¹. vulcanchem.comresearchgate.net The C-O stretching of the ether linkage will show a band around 1250 cm⁻¹. vulcanchem.com Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the octadecyl chain appears just below 3000 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. uliege.beoxinst.com For instance, the C=C stretching vibrations in the benzene (B151609) ring typically appear in the 1580-1620 cm⁻¹ region. researchgate.net The long alkyl chain will also have characteristic vibrational modes that can be observed in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching | |

| Aromatic C-H | > 3000 | Stretching | |

| Aliphatic C-H | < 3000 | Stretching | |

| Carboxylic Acid C=O | 1700 - 1720 | Stretching | |

| Aromatic C=C | 1580 - 1620 | 1580 - 1620 | Stretching |

| Ether C-O | ~1250 | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular weight 390.6 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its mass. vulcanchem.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, mass 17) or a carboxyl group (-COOH, mass 45). libretexts.org Another characteristic fragmentation for this molecule would be the cleavage of the ether bond. The loss of the octadecyloxy chain would result in a fragment corresponding to the benzoyl cation. Conversely, cleavage could also lead to a fragment representing the octadecyl cation. The long alkyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org Analysis of these fragments helps to confirm the presence and connectivity of the different parts of the molecule. fu-berlin.dedocbrown.info

X-ray Crystallography for Solid-State Structure Determination

Studies on analogous long-chain alkoxybenzoic acids have shown that these molecules often form lamellar structures in the solid state, driven by hydrogen bonding between the carboxylic acid groups of adjacent molecules. vulcanchem.com The long alkyl chains typically pack in an ordered, often interdigitated, fashion. acs.org Such an analysis for this compound would reveal how the molecules pack in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state properties of the compound. vulcanchem.comacs.org

Chromatographic Methods (GC-MS, LC-MS) in Purity Assessment and Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for the detailed characterization of this compound. These methods provide critical information on the purity of synthetic batches and enable the identification and quantification of the target compound within complex mixtures. The selection between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS is challenging due to its high molecular weight and low volatility, stemming from the long octadecyl chain and the polar carboxylic acid group. Such compounds tend to exhibit poor chromatographic performance and may degrade at the high temperatures required for volatilization in the GC inlet. epa.gov Consequently, chemical derivatization is a mandatory prerequisite for successful GC-MS analysis. aocs.org

The most common derivatization strategy involves the conversion of the carboxylic acid moiety into a more volatile and thermally stable ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester. researchgate.net This process significantly reduces the polarity of the molecule and increases its volatility.

Methylation: Can be achieved using reagents like diazomethane (B1218177) or by pyrolysis with trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH). aocs.org

Silylation: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton into a TMS group, effectively capping the polar functional group. researchgate.net

Once derivatized, the compound can be analyzed using a high-temperature capillary GC column, typically with a non-polar stationary phase (e.g., HP-5MS). mdpi.com The mass spectrometer detector provides definitive identification based on the molecule's fragmentation pattern. For the TMS derivative of this compound, key fragments would be expected from the cleavage of the silyl (B83357) group, the ether linkage, and fragmentation of the alkyl chain.

Table 1: Illustrative GC-MS Parameters and Expected Data for Derivatized this compound

| Parameter | Details | Rationale & Expected Results |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | To increase volatility and thermal stability by converting the carboxylic acid to a TMS ester. researchgate.net |

| GC Column | Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Provides high-resolution separation for complex mixtures and is stable at high temperatures. mdpi.com |

| Injector Temperature | 250-300 °C | Ensures complete volatilization of the high molecular weight derivative without thermal degradation. |

| Oven Program | Temperature gradient from ~100 °C to 320 °C | Allows for the elution of a wide range of compounds, separating impurities from the main analyte. |

| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. mdpi.com |

| MS Ionization Mode | Electron Ionization (EI, 70 eV) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |

| Expected [M]+• | m/z 504 (for TMS derivative) | The molecular ion peak for the trimethylsilyl ester of this compound. |

| Key Fragment Ions | m/z 489 ([M-CH₃]⁺), m/z 329 (cleavage at ether), m/z 193 (silylated benzoyl fragment) | Characteristic fragments used for structural confirmation. The fragmentation pattern helps distinguish isomers and identify the compound definitively. researchgate.netnih.gov |

This table is illustrative and based on standard analytical practices for similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the preferred method for the direct analysis of this compound, as it accommodates non-volatile and thermally labile compounds without the need for derivatization. measurlabs.com High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase configuration, is highly effective for separating long-chain fatty acids and their derivatives. edpsciences.orgplos.org

In a typical reversed-phase HPLC setup, a C18 stationary phase is used, which retains the non-polar octadecyl chain of the molecule. A mobile phase gradient, usually consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate), is employed to elute the compound from the column. plos.orgcaymanchem.com

The HPLC system is coupled to a mass spectrometer, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.net For a carboxylic acid, negative ion mode is often more sensitive and provides a clear signal for the deprotonated molecule.

LC-MS is highly valuable for:

Purity Assessment: Detecting and quantifying synthesis-related impurities, such as starting materials (e.g., salicylic (B10762653) acid, 1-bromooctadecane) or by-products.

Mixture Analysis: Identifying this compound in complex matrices, such as plant extracts or formulation bases. nih.gov The combination of retention time from the LC and the precise mass-to-charge ratio from the MS provides a high degree of specificity. koreascience.kr

Table 2: Typical LC-MS Method Parameters for this compound Analysis

| Parameter | Details | Purpose & Significance |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, < 5 µm) | The hydrophobic C18 phase strongly retains the non-polar octadecyl chain, allowing for effective separation from more polar impurities. caymanchem.com |

| Mobile Phase A | Water + 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297) | Aqueous component. The additive improves peak shape and ionization efficiency. plos.orgcaymanchem.com |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent. A gradient elution (increasing %B over time) is used to elute the strongly retained analyte. edpsciences.org |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rate for analytical LC-MS applications. |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization technique ideal for polar, non-volatile molecules, minimizing fragmentation and preserving the molecular ion. researchgate.net |

| Detection Mode | Negative Ion Mode | Highly sensitive for carboxylic acids, detecting the deprotonated molecule [M-H]⁻. koreascience.kr |

| Expected Ion | m/z 431.35 | The mass-to-charge ratio corresponding to the deprotonated molecular ion [C₂₅H₄₃O₃]⁻. |

| Analysis Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan detects all ions in a range for impurity profiling, while SIM offers higher sensitivity for quantifying the target analyte. |

This table represents a standard methodology and may be optimized for specific applications.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Salicylic acid |

| 1-Bromooctadecane (B154017) |

| 9-Octadecenoic acid, 2-(octadecyloxy)ethyl ester |

| Ethanol (B145695), 2-(octadecyloxy)- |

Theoretical and Computational Investigations of 2 Octadecyloxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic nature of 2-(octadecyloxy)benzoic acid. These first-principles calculations solve approximations of the Schrödinger equation to determine a molecule's ground-state electronic structure, optimized geometry, and various chemical properties without the need for experimental parameters. researchgate.net

For this compound, calculations typically start by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net

The distribution of electrons across the molecule is visualized using a Molecular Electrostatic Potential (MEP) map. The MEP reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the carboxylic acid and ether linkage are expected to be the most electron-rich sites (negative potential), making them targets for electrophilic attack and key participants in hydrogen bonding. The acidic proton of the carboxyl group represents a site of positive potential. researchgate.net

Table 1: Predicted Physicochemical and Quantum Chemical Properties Note: As direct computational studies for this compound are scarce, these values are based on computational predictions for long-chain alkoxybenzoic acids and related structures. Actual values may vary.

| Property | Predicted Value / Description | Significance |

|---|---|---|

| Molecular Formula | C₂₅H₄₂O₃ vulcanchem.com | Basic chemical identity. |

| Molecular Weight | 390.6 g/mol vulcanchem.com | Mass of one mole of the substance. |

| HOMO Energy | Governs electron-donating ability. Localized on the aromatic ring and ether oxygen. | Indicates reactivity towards electrophiles. |

| LUMO Energy | Governs electron-accepting ability. Localized on the carboxylic acid and aromatic ring. | Indicates reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Relatively large, indicating high kinetic stability. | Correlates with chemical reactivity and spectral properties. researchgate.net |

| Dipole Moment (µ) | Moderate; influenced by the polar carboxyl and ether groups. | Affects intermolecular forces and solubility. nih.govthieme-connect.com |

| Reactivity Sites (from MEP) | Negative potential on C=O and -O- oxygens; positive on -OH proton. | Predicts sites for hydrogen bonding and chemical reactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. aip.org For an amphiphilic molecule like this compound, with its hydrophilic carboxylic acid head and its long, hydrophobic octadecyl tail, MD simulations are essential for understanding its conformational flexibility and its tendency to self-assemble.

MD simulations model the molecule's behavior in various environments, such as in a vacuum, in a solvent, or at an interface. A key finding from such simulations on similar long-chain molecules is the high degree of conformational freedom of the alkyl tail. The numerous rotatable single bonds in the octadecyl chain allow it to adopt a wide range of shapes, from fully extended to highly folded. nih.gov

In the presence of a polar solvent like water, the amphiphilic nature of this compound drives self-assembly. The hydrophobic tails seek to minimize contact with water, while the hydrophilic carboxylic acid heads prefer to remain exposed to the aqueous environment. This behavior, modeled through MD, can lead to the formation of various supramolecular structures. Furthermore, like other benzoic acids, the carboxylic acid groups readily form strong, stable hydrogen-bonded dimers. researchgate.netresearchgate.netmdpi.com This dimerization is a primary mode of association, which then combines with the hydrophobic interactions of the tails to form larger aggregates. researchgate.netresearchgate.net MD simulations can predict the stability and structure of these assemblies, such as micelles or lamellar sheets, which are critical for applications in materials science and drug delivery. mdpi.com

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is a cornerstone of structure-based drug design. While specific docking studies for this compound are not widely reported, its structural features allow for informed predictions about its potential biological targets and binding modes.

Benzoic acid derivatives are known to interact with a variety of enzymes, often acting as inhibitors. nih.govmdpi.com A docking study would involve placing this compound into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. jchemlett.com

The two key features of this molecule for protein binding are:

The Carboxylic Acid Group: This polar head can act as a strong hydrogen bond donor and acceptor, forming critical interactions with polar amino acid residues (like Arginine, Lysine, or Asparagine) or metal cofactors in an enzyme's active site. nih.gov

The Octadecyl Chain: This long, lipophilic tail would preferentially bind within deep, hydrophobic pockets of a protein. Its flexibility allows it to adapt its conformation to maximize favorable van der Waals contacts within the binding site.

Potential protein targets for a molecule with this structure could include enzymes with a channel-like active site, such as cyclooxygenases (COX), or proteins with large hydrophobic domains. For example, studies on other lipophilic molecules have targeted the leishmanolysin protein in Leishmania, where a hydrophobic tail is crucial for activity. mdpi.com Docking simulations would be the first step in validating such hypotheses before undertaking experimental assays.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures. researchgate.net

DFT calculations are commonly used to compute the vibrational frequencies of a molecule. researchgate.net The resulting theoretical IR spectrum can be compared with an experimental one, allowing for precise assignment of the absorption bands to specific molecular motions (e.g., the C=O stretch of the carboxylic acid, the C-O-C stretch of the ether, various C-H bends and stretches of the alkyl chain and aromatic ring). For alkoxybenzoic acids, these calculations are particularly useful for studying the significant shifts in the O-H and C=O stretching frequencies that occur upon the formation of hydrogen-bonded dimers. researchgate.netmdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated. By comparing the computed shifts with experimental spectra, each signal can be assigned to a specific atom in the molecule. This is especially helpful for complex structures where spectral overlap can make assignments ambiguous. These theoretical predictions serve as a powerful complement to experimental spectroscopy for the complete structural elucidation of this compound.

Applications of 2 Octadecyloxy Benzoic Acid in Materials Science and Engineering

Self-Assembly and Supramolecular Architectures

The dual hydrophobic-hydrophilic character of 2-(octadecyloxy)benzoic acid is the primary driver for its spontaneous organization into ordered systems. This self-assembly is governed by a delicate balance of non-covalent interactions, including hydrogen bonding between the carboxylic acid groups, van der Waals forces among the alkyl chains, and π-π stacking of the benzene (B151609) rings.

Formation of Ordered Nanostructures at Interfaces

At interfaces, such as the air-water interface, this compound and its isomers can form highly ordered, two-dimensional crystalline structures. acs.orgexlibrisgroup.com These self-assembled monolayers are a key area of study. The traditional Langmuir-Blodgett (LB) technique, which involves creating a monolayer of molecules on a liquid subphase before transferring it to a solid support, is often employed to create thin films from such amphiphiles. researchgate.net

Studies on the closely related 4-(octadecyloxy)benzoic acid using grazing incidence X-ray diffraction (GID) have revealed that these molecules form crystalline domains with significant coherence length. acs.org In these monolayers, the molecules arrange themselves with the hydrophilic carboxylic acid head groups interacting with the aqueous subphase, while the hydrophobic octadecyl tails orient away from the water. acs.org The precise packing and orientation are sensitive to the subphase composition, demonstrating that interactions at the interface can be tailored. acs.org The formation of these ordered structures is crucial for applications where precise molecular arrangement dictates material function, such as in the templated crystallization of other molecules. acs.orgvulcanchem.com

Micellar and Vesicular Systems

In biphasic systems, typically involving water and an organic solvent, the amphiphilic character of this compound enables it to self-assemble into more complex three-dimensional nanostructures such as micelles and vesicles. vulcanchem.com Micelles are spherical aggregates where the hydrophobic tails form a core, shielded from the aqueous environment by a shell of hydrophilic head groups. Vesicles are similar but consist of a lipid bilayer enclosing an aqueous core. The formation of these structures is a fundamental property exploited in nanotechnology. vulcanchem.com While detailed studies on this compound are limited, research on analogous amphiphilic polymers shows that such self-assembly is a common and robust phenomenon used to encapsulate hydrophobic substances. researchgate.netrsc.org

Liquid Crystalline Phases and Mesomorphic Behavior

Alkoxybenzoic acids are a well-known class of compounds that exhibit thermotropic liquid crystalline behavior, meaning they form intermediate phases (mesophases) with properties between those of a crystalline solid and an isotropic liquid upon changes in temperature. vulcanchem.comtandfonline.com These materials may display various mesophases, such as the nematic phase, where molecules have long-range orientational order, and smectic phases, which possess both orientational and some degree of positional order, often in layers. tandfonline.comresearchgate.netlookchem.com

Research on various alkoxybenzoic acids confirms that they are precursors for thermotropic liquid crystals. vulcanchem.com The specific mesomorphic behavior is influenced by the length of the alkyl chain and the substitution pattern on the benzoic acid core. vulcanchem.combohrium.com For instance, studies on related series show that longer chain derivatives often exhibit smectic phases, sometimes in addition to a nematic phase. researchgate.netutar.edu.my While some isomers like n-ethyloxy and n-propyloxy derivatives of 4-alkoxybenzoic acids may not be mesogenic, longer chain versions typically are. researchgate.net

| Assembly Type | Description | Driving Force | Relevant Findings |

|---|---|---|---|

| Monolayers | Ordered two-dimensional films at interfaces. | Amphiphilicity; Hydrogen bonding at the interface. | Forms 2D crystalline domains at the air-water interface. acs.orgexlibrisgroup.com |

| Micelles/Vesicles | Spherical or bilayered aggregates in solution. | Hydrophobic effect; Amphiphilic self-assembly. | Forms micelles or vesicles in aqueous-organic systems. vulcanchem.com |

| Liquid Crystals | Phases with intermediate order (nematic, smectic). | Anisotropic molecular shape; Intermolecular forces. | Alkoxybenzoic acids exhibit thermotropic mesomorphism. vulcanchem.comtandfonline.comvulcanchem.com |

Surface Modification and Adsorption Phenomena

The functional groups of this compound allow it to act as an effective agent for surface modification. The carboxylic acid group can chemisorb or covalently attach to various substrates, particularly metal oxides like titanium dioxide (TiO₂) and iron(III) oxide (Fe₃O₄), through ester or carboxylate linkages. vulcanchem.com This anchors the molecule to the surface, while the long, hydrophobic octadecyl chain extends outwards, fundamentally altering the surface properties.

This process can be used to form self-assembled monolayers (SAMs) on surfaces. vulcanchem.comossila.com The formation of a dense layer of these molecules can, for example, transform a hydrophilic surface into a hydrophobic one, which is useful for applications in corrosion resistance or for creating specific interfaces for biosensors. vulcanchem.com The ability to tune surface properties like polarity and wettability is a cornerstone of modern materials engineering. ossila.comconicet.gov.ar

Integration into Polymeric Systems and Composites

This compound can be incorporated into polymeric systems to create advanced composite materials. It can be physically blended with polymers or used to form binary mixtures. For example, related gallic acid derivatives with three octadecyloxy chains have been mixed with other compounds to create spiropyran-based liquid crystals, where the acid component is crucial for inducing the formation of columnar liquid-crystalline phases. rsc.org This demonstrates that the molecule can interact with other components to generate new, functional material properties. rsc.org

Furthermore, the concept of grafting benzoic acid derivatives onto polymer backbones, such as polyethylene (B3416737), has been demonstrated as a method to modify the surface properties of the polymer film. conicet.gov.ar Incorporating this compound into polymer systems, either as a filler, an additive, or a grafted side chain, can impart properties such as hydrophobicity, lubricity, or specific interfacial activity to the bulk polymer.

Role as a Structural Motif in Amphiphilic Polymers

Beyond its direct use, this compound serves as an important structural motif for the design and synthesis of more complex amphiphilic polymers. vulcanchem.comrsc.org Amphiphilic polymers, which contain both hydrophilic and hydrophobic segments, are of great interest for a wide range of applications. rsc.orgrsc.org

The structure of this compound is that of a classic monomer for creating such polymers. The carboxylic acid group provides a reactive site for polymerization. vulcanchem.com It can undergo reactions like esterification or amidation to be integrated into a polymer backbone or attached as a side chain. vulcanchem.com For example, derivatives of 3-(octadecyloxy)benzoic acid have been used as soluble supports for solid-phase organic synthesis, where their amphiphilic nature allows for dissolution in organic solvents while enabling easy purification through precipitation. vulcanchem.com By incorporating this hydrophobic-tailed, hydrophilic-headed motif, chemists can synthesize block copolymers or graft polymers with precisely controlled architectures that can self-assemble into nanoparticles, films, or gels for applications in drug delivery and nanotechnology. rsc.orgnih.gov

| Application Area | Key Research Finding | Mechanism/Principle | Citation |

|---|---|---|---|

| Nanostructure Formation | Forms ordered monolayers at air-water interfaces. | Self-assembly driven by amphiphilicity and hydrogen bonding. | acs.orgexlibrisgroup.com |

| Surface Modification | The carboxylic acid group enables covalent attachment to metal oxides. | Formation of ester or carboxylate linkages at the surface. | vulcanchem.com |

| Liquid Crystals | Alkoxybenzoic acids are precursors for thermotropic liquid crystals (nematic, smectic phases). | Anisotropic molecular shape leads to mesomorphic behavior upon heating. | vulcanchem.comtandfonline.comvulcanchem.com |

| Polymer Composites | Can be used in binary mixtures to induce specific liquid-crystalline phases. | Intermolecular interactions between the acid and a second component. | rsc.org |

| Amphiphilic Polymers | Serves as a structural motif for creating polymers with dual hydrophilic/hydrophobic properties. | The carboxylic acid group acts as a reactive handle for polymerization. | vulcanchem.comrsc.org |

Biological Activity Studies of 2 Octadecyloxy Benzoic Acid and Its Analogs

Antimicrobial Activity Investigations (e.g., against bacteria, fungi)

Research into the antimicrobial properties of 2-(octadecyloxy)benzoic acid and its analogs has shown activity against various microorganisms. A related compound, Ethanol (B145695), 2-(octadecyloxy)-, was identified in extracts of the marine ascidian Lissoclinum bistratum and is noted for its antimicrobial activity. researchgate.netislamiahcollege.edu.in Similarly, the compound oleic acid, 3-(octadecyloxy) propyl ester, isolated from Lepidagathis cristata, has demonstrated antifungal properties. science.govscience.govscience.gov

A series of synthesized alkoxy benzoic acid analogs have been shown to be effective against both gram-positive and gram-negative bacterial biofilms. firstignite.com These compounds are designed to disrupt biofilm formation and promote dispersion, which are key factors in bacterial resistance. firstignite.com The antimicrobial efficacy of benzoic acid derivatives often relates to their structure. For instance, studies on 2-chlorobenzoic acid derivatives indicated greater potential against Gram-negative bacteria than Gram-positive ones. Broader studies on phenolic benzoic acids have also demonstrated bactericidal activities against a range of pathogens, including Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. nih.gov

In a specific study, new tetrazole derivatives were synthesized by forming esters with 4-(octyloxy)benzoic acid and 4-(decyloxy)benzoic acid. ekb.eg These compounds exhibited good antimicrobial action against both Gram-positive and Gram-negative bacteria. ekb.eg However, they showed no activity against the fungal species Aspergillus fumigatus or Candida albicans at the tested concentration. ekb.eg Comparative evaluations between Benzoic acid (BA) and Salicylic (B10762653) acid (SA) have shown that BA generally possesses stronger antimicrobial activities against most tested organisms, with yeast cells being particularly susceptible. afrjcem.org

| Compound/Analog Class | Activity Type | Target Organisms | Source |

|---|---|---|---|

| Ethanol, 2-(octadecyloxy)- | Antimicrobial | Not specified | researchgate.netislamiahcollege.edu.in |

| Alkoxy benzoic acid analogs | Anti-biofilm | Gram-positive and Gram-negative bacteria | firstignite.com |

| Tetrazole esters of 4-(octyloxy)benzoic acid | Antibacterial | Gram-positive and Gram-negative bacteria | ekb.eg |

| Tetrazole esters of 4-(octyloxy)benzoic acid | Antifungal | No activity against Aspergillus fumigatus, Candida albicans | ekb.eg |

| Oleic acid, 3-(octadecyloxy) propyl ester | Antifungal | Not specified | science.govscience.govscience.gov |

Enzyme Inhibition Studies

Analogs of this compound have been investigated as inhibitors of various enzymes. A significant area of research has been the inhibition of long-chain fatty acyl-CoA synthetase (ACSL). nih.govgoogle.com ACSL enzymes are crucial for the metabolism of long-chain fatty acids. wikipedia.org Studies have shown that long-chain fatty acyl-CoAs can act as feedback inhibitors of enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). wikipedia.orgnih.gov

Other research has demonstrated that analogs can inhibit different classes of enzymes. For example, unsaturated long-chain acylcholines, which share the long alkyl chain characteristic, act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Furthermore, certain hydroxylated amide derivatives have shown potent, non-competitive inhibitory activity against tyrosinase, an enzyme involved in melanogenesis. nih.gov Benzoic acid derivatives have also been identified as competitive inhibitors of other enzymes, including protein-tyrosine phosphatases (PTPs) and snake venom phospholipase A2 (PLA2). researchgate.netscielo.org.co

| Enzyme Target | Inhibitor Class / Compound | Type of Inhibition | Source |

|---|---|---|---|

| Long-chain fatty acyl-CoA synthetase (ACSL) | Triacsin C analogs | Inhibitor | nih.gov |

| Acetyl-CoA carboxylase (ACC) | Long-chain fatty acyl-CoAs | Feedback inhibition | wikipedia.orgnih.gov |

| Fatty acid synthase (FAS) | Long-chain fatty acyl-CoAs | Feedback inhibition | wikipedia.org |

| Acetylcholinesterase (AChE) | Unsaturated long-chain acylcholines | Inhibitor | mdpi.com |

| Butyrylcholinesterase (BChE) | Unsaturated long-chain acylcholines | Inhibitor | mdpi.com |

| Tyrosinase | Hydroxylated amide derivatives | Non-competitive | nih.gov |

| Protein-tyrosine phosphatase 1B (PTP1B) | 2-(Oxalylamino)-benzoic acid | Competitive | researchgate.net |

| Phospholipase A2 (PLA2) | Phenolic compounds | Inhibitor | scielo.org.co |

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific biological receptor. merckmillipore.comsemanticscholar.org In the context of this compound analogs, a notable example is the compound 5-{3-[4-(octadecyloxy)phenyl]propionylamino}-2,4'-oxydibenzoic acid, known as VGA1102. cornell.eduoncohemakey.com This molecule was identified through high-throughput screening as an antagonist that inhibits the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors. cornell.edu

Specifically, VGA1102 was shown to inhibit the binding of radiolabeled VEGF to both of its key receptors, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), in NIH3T3 cells engineered to express these receptors. cornell.eduoncohemakey.com This inhibitory action is specific, as the compound did not block the binding of other signaling molecules like EGF or PDGF to their respective receptors. oncohemakey.com In a different context, analogs such as arachidonoylcholine and other unsaturated long-chain acylcholines have been shown to be inhibitors of both neuronal and muscle-type nicotinic acetylcholine (B1216132) receptors. mdpi.com

In Vitro Cellular Assays (e.g., antiproliferative effects on cell lines)

The biological effects of these compounds have been further explored using various cell-based assays. ifyber.com The VEGF receptor antagonist VGA1102, which contains an octadecyloxy group, was found to prevent angiogenesis in in vitro assays using NIH3T3 cells. oncohemakey.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, suggesting an antiproliferative mechanism of action for this compound. cornell.edu

Other studies have looked at different cellular effects. For example, long-chain fatty acids have been shown to alter the function of the pancreatic beta-cell line INS-1. nih.gov Prolonged exposure to these fatty acids resulted in high basal insulin (B600854) release and a suppression of glucose-induced insulin secretion, which was linked to a significant increase in the rate of fatty acid oxidation. nih.gov While not a direct study of this compound, this demonstrates the potent effects its long alkyl chain can have in cellular models. Additionally, other benzoic acid derivatives, such as Benzoic acid, 2-(1,2,4-triazol-3-yl-aminocarbonyl)-, have been noted in the context of breast and prostate cancer therapy, implying antiproliferative activity. nih.gov

Mechanisms of Biological Action at a Molecular Level

Investigations into the molecular mechanisms of these compounds have revealed several modes of action. For alkoxy benzoic acid analogs with antimicrobial properties, the mechanism involves the disruption of biofilm formation and the promotion of biofilm dispersion. firstignite.com

In the case of enzyme inhibition, the mechanisms can be quite specific. Long-chain fatty acyl-CoAs are thought to inhibit key enzymes in fatty acid synthesis, like ACC and FAS, through feedback inhibition that may involve the suppression of gene transcription. wikipedia.org For the VEGF receptor antagonist VGA1102, molecular modeling suggests a distinct binding mechanism. oncohemakey.com The molecule possesses a long hydrophobic tail (the octadecyloxy group) and a "head" composed of two rings. It is proposed that this structure allows it to bind at the interface between VEGF and its receptor, thereby disrupting the critical interactions necessary for receptor activation. oncohemakey.com

For other enzyme inhibitors, molecular docking studies have provided further insight. Benzoic acid derivatives that inhibit protein-tyrosine phosphatases and phospholipase A2 appear to do so by interacting directly with the enzyme's active site. researchgate.netscielo.org.co In the case of PLA2 inhibition, polyphenols were shown to form hydrogen bonds with the key active site residue Asp49. scielo.org.co The mechanism for ACSL inhibitors has been linked to the attenuation of vascular inflammation by inhibiting the translocation of cell adhesion molecules. nih.gov